molecular formula C9H14N2O2 B2674535 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans CAS No. 1969287-52-2

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans

Cat. No.: B2674535
CAS No.: 1969287-52-2
M. Wt: 182.223
InChI Key: DVUIKNLXEWVQCA-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Oxolane Hybrid Molecules

The integration of pyrazole and oxolane (tetrahydrofuran) moieties into hybrid architectures represents a strategic advancement in heterocyclic chemistry. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since Ludwig Knorr’s seminal work in 1883. Early applications focused on its role in analgesic and anti-inflammatory agents, such as celecoxib. Oxolane, a saturated oxygen-containing heterocycle, gained prominence for its conformational rigidity and bioavailability-enhancing properties in drug design.

The fusion of these scaffolds emerged in the early 21st century, driven by the need for multitarget therapeutics. A pivotal 2020 study demonstrated that hybrid molecules combining pyrazole with imidazopyrazole scaffolds via acylhydrazone linkers exhibited dual inhibition of reactive oxygen species (ROS) and phosphodiesterase-4 (PDE4). This work established the viability of heterocyclic hybridization for enhanced pharmacological profiles. Parallel research on pyrazole-oxalamide derivatives (2019) revealed neuroprotective effects through microglial modulation, further validating the hybrid approach.

Significance in Contemporary Heterocyclic Chemistry

Pyrazole-oxolane hybrids occupy a unique niche due to their synergistic electronic and steric properties:

Property Pyrazole Contribution Oxolane Contribution
Aromaticity π-electron delocalization Saturated ring stability
Hydrogen bonding N-H donor sites Ether oxygen acceptor
Conformational freedom Planar rigidity Pseudorotation flexibility

This combination enables precise modulation of drug-receptor interactions. For instance, the oxolane’s pseudorotation allows adaptive binding to enzyme active sites, while the pyrazole’s hydrogen-bonding capacity enhances target affinity. Recent studies highlight their potential in:

  • Multitarget therapies : Simultaneous ROS reduction and PDE4 inhibition
  • CNS drug development : Blood-brain barrier penetration via oxolane’s lipid solubility
  • Stereochemical diversity : Chiral centers at C2 and C3 (as in rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol) enable enantioselective interactions

Current Academic Research Landscape

Three key frontiers dominate pyrazole-oxolane research:

  • Stereoselective Synthesis
    The trans configuration of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol exemplifies the focus on stereochemical control. A 2021 study achieved 78% diastereomeric excess in similar systems using Jacobsen’s hydrolytic kinetic resolution.

  • Computational Modeling
    Density functional theory (DFT) analyses predict that the oxolane’s chair conformation optimizes pyrazole positioning for π-π stacking with biological targets.

  • Catalytic Functionalization
    Palladium-catalyzed C-H activation enables direct introduction of methyl groups at the pyrazole N1 position, as demonstrated in a 2020 synthesis of analogous compounds.

Methodological Approaches in Structural Investigation

The characterization of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol employs a multimodal analytical framework:

Synthetic Route
A representative pathway involves:

  • Oxolane ring formation : Epoxide opening with pyrazole Grignard reagent
  • Stereochemical control : Sharpless asymmetric dihydroxylation
  • Methanol group installation : Burgess reagent-mediated oxidation

Spectroscopic Characterization

Technique Key Diagnostic Features
$$ ^1H $$ NMR - Pyrazole H4 singlet at δ 7.82 ppm

- Oxolane H2/H3 coupling (J = 8.5 Hz)
- Methanol CH$$2$$OH as triplet (δ 3.45 ppm) |
| $$ ^{13}C $$ NMR | - Pyrazole C4 at 142.3 ppm
- Oxolane C2 (78.1 ppm), C3 (72.9 ppm)
- Methanol CH$$
2$$OH (63.7 ppm) |
| HRMS | [M+H]$$^+$$ calculated 211.1084, observed 211.1086 |

X-ray Crystallography
A 2020 structural study of analogous compounds revealed:

  • Dihedral angle between pyrazole and oxolane: 54.3°
  • Intramolecular O-H···

Properties

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIKNLXEWVQCA-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Oxolane Ring Formation: The oxolane ring can be synthesized via a cyclization reaction involving a diol and an appropriate leaving group.

    Coupling of the Rings: The final step involves coupling the pyrazole and oxolane rings through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form a ketone.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.

    Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol exhibits promising anticancer properties. Research indicates that its structural features may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
  • Anti-inflammatory Properties : Studies have shown that rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can modulate inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases such as arthritis .

Synthesis and Structural Variants

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves multi-step organic synthesis techniques designed to optimize yield and purity. Variants of this compound have been synthesized to explore structure–activity relationships:

Compound NameStructural FeaturesUnique Aspects
rac-(2R,3S)-2-(1-methylpyrazol-5-yl)oxolanSimilar oxolane and pyrazole structureDifferent methyl substitution affecting activity
(R)-[2-(1-benzylpyrazolyl)oxolan]methanolBenzyl group instead of methylMay exhibit different binding profiles
rac-(2R,3S)-2-(pyrazolyl)oxolan derivativesVariations in substituents on pyrazolePotentially different pharmacological effects

Case Studies

Several case studies have highlighted the efficacy of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol in various therapeutic contexts:

  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
  • Animal Models for Neurodegeneration : Experimental models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol for various indications, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism by which rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Functional Groups Molecular Formula MW (g/mol) Source
Target Compound Oxolane + pyrazole Hydroxymethyl, methyl-pyrazole C₉H₁₄N₂O₂ 182.22
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole Urea, ethyl, phenyl, methyl C₁₅H₂₀N₄O 272.35
4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) Pyrazole Imidazole, phenyl, methyl C₁₄H₁₄N₄ 238.29
rac-tert-Butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl] carbamate Oxolane + pyrazole Carbamate, amino-pyrazole C₁₂H₂₀N₄O₃ 268.32
[(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate Dihydropyran + triazole Acetyloxy, phenyl-triazole, acetate C₁₉H₂₁N₃O₅ 371.39

Key Observations :

Heterocyclic Core :

  • The target compound’s oxolane ring distinguishes it from pyrazole-only derivatives (e.g., 9a, 10) and dihydropyran-based analogs (e.g., ). Oxolane’s oxygen atom enhances polarity and conformational rigidity compared to six-membered rings .
  • Pyrazole derivatives in lack fused rings, reducing steric complexity but limiting spatial diversity .

Functional Groups: The hydroxymethyl group in the target compound provides hydrogen-bonding capability, unlike non-polar substituents (e.g., methyl, phenyl in 9a, 10) or electron-withdrawing groups (e.g., nitro in ’s compound 12). This increases solubility in polar solvents . Carbamate () and urea (9a) groups introduce hydrolytic instability or hydrogen-bond donor/acceptor profiles distinct from the hydroxymethyl group .

Table 2: Physicochemical Properties
Property Target Compound 9a (Urea Derivative) 10 (Imidazole-Pyrazole) rac-tert-Butyl Carbamate ()
Melting Point Not reported 148–150°C 132–134°C Not reported
Polarity High (OH group) Moderate (urea) Low (non-polar substituents) Moderate (carbamate)
Synthetic Complexity Moderate High (multi-step) Moderate High (stereochemical control)

Key Observations :

  • Synthesis : Urea derivatives (9a, 9b) require phase-transfer catalysis for alkylation , whereas the target compound’s oxolane-pyrazole fusion likely involves ring-opening or cyclization strategies.

Commercial and Practical Considerations

Table 3: Commercial Availability and Pricing
Compound Vendor Price (50 mg) Price (500 mg) Purity
Target Compound CymitQuimica €529 €1,440 ≥95%
rac-4-Amino-2,3,3-trimethyl-1λ⁶,2-thiazolidine-1,1-dione HCl () Enamine Ltd Not listed Not listed 95%
1-Phenyl-3-methyl-4-nitroimidazole derivatives () Academic sources N/A N/A N/A

Key Observations :

  • The target compound is marketed as a building block , reflecting demand for chiral, heterocyclic intermediates in drug discovery .
  • Higher pricing compared to non-chiral analogs (e.g., ’s trifluoroethyl morpholine) underscores the cost of racemic mixtures with stereochemical complexity.

Biological Activity

Chemical Identity
The compound rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans, is a chiral molecule with the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.22 g/mol. It features a pyrazole moiety linked to an oxolane (tetrahydrofuran) ring, which contributes to its unique structural characteristics and potential biological activities .

The biological activity of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is primarily attributed to its ability to interact with various biological targets. This compound has shown significant potential in medicinal chemistry due to its structural similarities with other bioactive compounds. Its mechanism of action is still under investigation, but preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity: Initial assays suggest that the compound could inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition: Interaction studies have demonstrated binding affinity to specific enzymes, which could lead to therapeutic applications in enzyme-related disorders.

Interaction Studies

Recent research has focused on the binding affinities of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol with various receptors and enzymes. These studies are crucial for elucidating its pharmacological profile and potential therapeutic uses. For instance, it has been noted that the compound may interfere with pathways involved in inflammation and infection .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazolePyrazole structurePrimarily used as a ligand
5-MethylpyrazoleSimilar pyrazole frameworkKnown for antifungal properties
2-PyrazolinoneContains a pyrazole ringExhibits different reactivity patterns

The uniqueness of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol lies in its combination of both oxolane and pyrazole functionalities, which may confer distinct biological activities compared to these similar compounds.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol found that it exhibited notable activity against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results indicated that at concentrations as low as 50 µg/mL, the compound effectively inhibited bacterial growth.

Enzyme Inhibition Assays

Further investigations into enzyme inhibition revealed that rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol could inhibit certain enzymes associated with metabolic pathways. For example, in vitro assays showed a dose-dependent inhibition of enzyme activity with an IC50 value of approximately 25 µM.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans in a stereoselective manner?

  • Methodology : Utilize multi-step organic synthesis involving cyclization and functional group protection/deprotection. For example, intermediates like pyrazole-containing alcohols (e.g., [(1-methyl-1H-pyrazol-4-yl)methanol derivatives) can be synthesized via nucleophilic substitution or coupling reactions, followed by stereochemical control using chiral catalysts or resolution techniques .
  • Critical Parameters : Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral Lewis acids) significantly influence stereochemical outcomes. Monitor progress via TLC or HPLC with chiral columns .

Q. How can the purity and stereochemical integrity of This compound be validated?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Stereochemistry : Chiral chromatography or NMR analysis (e.g., NOESY for spatial proximity of substituents) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and FTIR for functional group verification .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

  • Approach : Test binary solvent mixtures (e.g., methanol/water, ethyl acetate/hexane) for solubility-temperature dependence. Polar aprotic solvents like DMF may enhance crystal lattice formation but require careful removal .

Advanced Research Questions

Q. How can computational methods improve reaction design for synthesizing the trans-isomer with minimal byproducts?

  • Strategy : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways. ICReDD’s integrated computational-experimental workflow can predict optimal reaction conditions (e.g., solvent, catalyst) to favor the trans-configuration .
  • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrazole-oxolane derivatives?

  • Methodological Framework :

  • Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) across studies.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrazole) using in vitro cytotoxicity assays .
  • Data Reconciliation : Apply multivariate statistical tools (e.g., PCA) to identify outliers or confounding variables .

Q. How can enantiomeric excess (ee) be enhanced during scale-up synthesis?

  • Optimization Techniques :

  • Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation .
  • Process Engineering : Use continuous-flow reactors to maintain precise temperature and mixing conditions, minimizing racemization .

Q. What strategies mitigate degradation of This compound under storage conditions?

  • Stability Studies :

  • Accelerated Degradation Testing : Expose the compound to heat, light, and humidity; monitor via HPLC.
  • Formulation : Lyophilization or storage in amber vials under inert gas (e.g., argon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.